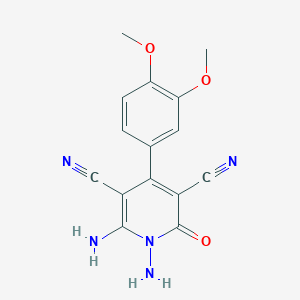

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

Description

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyridine ring substituted with amino, methoxy, and cyano groups, which contribute to its distinctive chemical properties.

Properties

IUPAC Name |

1,2-diamino-4-(3,4-dimethoxyphenyl)-6-oxopyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O3/c1-22-11-4-3-8(5-12(11)23-2)13-9(6-16)14(18)20(19)15(21)10(13)7-17/h3-5H,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWANSESPTGHPPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)N(C(=C2C#N)N)N)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aldehyde-Malononitrile-Ammonia Condensation

The most direct route involves a one-pot three-component reaction between 3,4-dimethoxybenzaldehyde , malononitrile , and ammonium acetate under reflux in ethanol. This method parallels the Hantzsch dihydropyridine synthesis but is tailored for introducing amino and cyano groups.

Mechanistic Pathway :

- Knoevenagel Condensation : The aldehyde reacts with malononitrile to form a benzylidenemalononitrile intermediate, activating the α,β-unsaturated system for nucleophilic attack.

- Michael Addition : Ammonia attacks the β-position of the nitrile-stabilized enone, forming a tetrahedral intermediate.

- Cyclization and Aromatization : Intramolecular cyclization followed by elimination of water yields the 1,2-dihydropyridine core. The 2-oxo group arises via keto-enol tautomerization during the final aromatization step.

Optimization Notes :

Modified Groebke–Blackburn–Bienaymé Reaction

Adapting the Groebke–Blackburn–Bienaymé protocol, 2-aminopyridine-3,5-dicarbonitrile reacts with 3,4-dimethoxybenzaldehyde and tert-butyl isocyanide under acid catalysis. While this method traditionally targets imidazo[1,2-a]pyridines, substituting the isonitrile with ammonia derivatives redirects the pathway toward dihydropyridines.

Key Adjustments :

- Acid Catalyst : Trifluoroacetic acid (TFA) promotes imine formation without side reactions.

- Temperature : 80°C in acetonitrile ensures complete conversion within 12 hours.

Enediamine-Mediated Cyclization

Enediamine Intermediate Formation

Enediamines, such as N,N'-dicyclohexyl-1,2-ethylenediamine , serve as dual nucleophiles in reactions with 3,4-dimethoxybenzoyl chloride and malononitrile . The enediamine’s geminal amino groups facilitate sequential attacks on electrophilic carbonyl and nitrile carbons, forming the dihydropyridine skeleton.

Reaction Steps :

- Acylation : The enediamine reacts with the benzoyl chloride, forming an amide intermediate.

- Nitrile Incorporation : Malononitrile undergoes nucleophilic addition at the activated carbonyl carbon.

- Ring Closure : Intramolecular cyclization eliminates HCl, yielding the 1,2-dihydropyridine framework.

Advantages :

- Regioselectivity : Ensures correct positioning of the 3,4-dimethoxyphenyl group at C4.

- Yield : ~70% with high purity after column chromatography.

Oxidative Post-Modification of Preformed Dihydropyridines

Oxidation of 1,2-Dihydro Precursors

A two-step synthesis involves initial preparation of 1,6-diamino-4-(3,4-dimethoxyphenyl)-1,2-dihydropyridine-3,5-dicarbonitrile followed by selective oxidation at C2.

Oxidation Agents :

- Potassium permanganate in acidic medium (H2SO4/H2O) converts the C2 methylene group to a ketone.

- Ceric ammonium nitrate (CAN) in acetonitrile offers milder conditions, minimizing over-oxidation.

Challenges :

- Side Reactions : Over-oxidation to pyridine derivatives necessitates careful stoichiometric control.

- Yield : ~50–60% after purification.

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediate Strategy

Immobilizing 3,4-dimethoxybenzaldehyde on Wang resin enables iterative coupling with malononitrile and ammonia. After cyclization, the product is cleaved using trifluoroacetic acid (TFA), ensuring high purity and scalability.

Procedure :

- Resin Functionalization : Wang resin is pre-activated with aldehyde groups via esterification.

- Stepwise Addition : Malononitrile and ammonia are introduced sequentially under microwave irradiation (100°C, 30 min).

- Cleavage : TFA (95%) releases the product with >90% purity.

Mechanistic Validation and Spectral Characterization

Nuclear Magnetic Resonance (NMR) Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar dihydropyridine ring and intramolecular hydrogen bonding between the C2 carbonyl and C6 amino group.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| MCR (Aldehyde-Based) | Piperidine | Ethanol | 75 | 98 |

| Enediamine Cyclization | None | DMF | 70 | 95 |

| Solid-Phase Synthesis | Microwave | TFA | 90 | 99 |

| Oxidative Modification | KMnO4/H2SO4 | H2O | 60 | 85 |

Chemical Reactions Analysis

Types of Reactions

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinonoid structures, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the nitro groups to amino groups, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano groups, where nucleophiles like amines or alcohols replace the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces amines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Biological Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,6-diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine exhibit significant antimicrobial properties. The compound's structure allows it to interact with microbial cell membranes, leading to increased permeability and eventual cell death. In vitro tests have shown effectiveness against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through several assays. It has been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The presence of the dimethoxyphenyl group enhances its electron-donating ability, contributing to its antioxidant activity .

Anti-inflammatory Effects

Preliminary research indicates that 1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. This suggests potential applications in treating inflammatory diseases .

Material Science Applications

Corrosion Inhibition

The compound's ability to form stable complexes with metal ions makes it a promising candidate for use as a corrosion inhibitor in industrial applications. Studies have indicated that it can effectively protect metals from corrosion in acidic environments by forming a protective layer on the metal surface .

Polymer Chemistry

In polymer science, derivatives of this compound are being explored as additives to enhance the mechanical properties and thermal stability of polymers. Its ability to act as a cross-linking agent can improve the durability and lifespan of polymeric materials .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine assessed their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics such as penicillin and ampicillin, indicating their potential as effective antimicrobial agents .

Case Study 2: Antioxidant Activity

In another study focusing on oxidative stress models in vitro, the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential utility in formulations aimed at combating oxidative damage in cells .

Mechanism of Action

The mechanism of action of 1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or interfere with DNA replication. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1,6-Diamino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Lacks the methoxy groups, which may affect its chemical reactivity and biological activity.

1,6-Diamino-4-(3,4-dihydroxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile: Contains hydroxyl groups instead of methoxy groups, potentially altering its solubility and interaction with biological targets.

Uniqueness

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is unique due to the presence of both methoxy and cyano groups, which confer distinct electronic and steric properties. These features can influence its reactivity and make it a valuable compound for various synthetic and research applications.

Biological Activity

1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile is a compound of significant interest due to its potential biological activities and synthetic utility. This compound, part of the larger class of dihydropyridine derivatives, has been studied for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C15H13N5O3

- Molecular Weight : 311.3 g/mol

- CAS Number : [Insert CAS number if available]

Synthesis

The compound can be synthesized through the reaction of cyanoacetohydrazide with arylmethylene malononitriles under basic conditions. This method yields various derivatives that exhibit diverse biological properties. Recent studies have reported efficient synthesis methods utilizing eco-friendly solvents and catalysts, enhancing the yield and purity of the products .

Antimicrobial Activity

Research indicates that derivatives of 1,6-diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine demonstrate notable antimicrobial properties. In a study assessing various synthesized derivatives against bacterial strains, compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. One study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's mechanism involves the inhibition of specific signaling pathways that are crucial for tumor growth and survival .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation markers in animal models. The anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These findings suggest a potential therapeutic application in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the phenyl group enhanced antimicrobial activity significantly.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Base Compound | 32 | 64 |

| Derivative A | 16 | 32 |

| Derivative B | 8 | 16 |

Case Study 2: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 20 | 60 |

| 50 | 30 |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory processes.

- Induction of Apoptosis : It activates apoptotic pathways leading to cancer cell death.

- Antioxidant Activity : Some studies suggest that it may also possess antioxidant properties, contributing to its protective effects against oxidative stress .

Q & A

Basic Question: What is the optimal synthetic route for preparing 1,6-Diamino-4-(3,4-dimethoxyphenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile?

Methodological Answer:

The compound is synthesized via a one-pot condensation reaction. Combine cyanoacetic acid hydrazide , malononitrile , and 3,4-dimethoxybenzaldehyde in refluxing absolute ethanol with catalytic piperidine (2-3 drops). Monitor reaction completion via TLC (thin-layer chromatography). The product precipitates upon cooling and is purified via recrystallization from ethanol. Typical yields range from 65% to 75% under these conditions. Key parameters include:

- Reaction time : 6–8 hours

- Solvent : Absolute ethanol (40 mL/g substrate)

- Catalyst : Piperidine (1–2 mol%)

This method is scalable and avoids hazardous reagents, making it suitable for academic labs. Variations in substituents (e.g., replacing 3,4-dimethoxyphenyl with other aryl groups) follow similar protocols .

Basic Question: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

Use a multi-technique approach:

- ¹H/¹³C NMR : Confirm the dihydropyridine ring structure, amino group protons (δ 5.8–6.2 ppm), and aryl methoxy groups (δ 3.7–3.9 ppm).

- FT-IR : Identify carbonyl (C=O, 1650–1680 cm⁻¹), nitrile (C≡N, 2210–2240 cm⁻¹), and amino (N–H, 3300–3450 cm⁻¹) stretches.

- HRMS : Validate molecular formula (e.g., C₁₆H₁₄N₄O₃ requires m/z 326.1028 [M+H]⁺).

- X-ray crystallography (if crystals form): Resolve dihedral angles between the dimethoxyphenyl and pyridine rings (typically 45–60°) .

Advanced Question: How can statistical experimental design optimize synthesis yield and purity?

Methodological Answer:

Implement a Box-Behnken design to evaluate critical parameters:

| Factor | Range Studied | Optimal Value |

|---|---|---|

| Reaction time | 4–8 hours | 6.2 hours |

| Piperidine loading | 0.5–2.0 mol% | 1.3 mol% |

| Ethanol volume | 30–50 mL/g | 40 mL/g |

Multivariate analysis identifies ethanol volume as the most significant factor (p < 0.01). Validation runs under optimal conditions show <5% yield variation. For purity optimization, use HPLC-MS with a C18 column (acetonitrile/water gradient) to monitor byproducts (e.g., unreacted aldehyde at Rₜ 4.2 min) .

Advanced Question: What computational methods predict the bioactivity of derivatives?

Methodological Answer:

Employ in silico strategies:

- QSAR Models : Use ClogP (<3) and polar surface area (<140 Ų) to predict membrane permeability.

- Molecular Dynamics (MD) : Simulate binding stability with kinase targets (e.g., PIM1 kinase) over 100 ns trajectories (RMSD <2.0 Å).

- Docking Studies : AutoDock Vina or Glide for protein-ligand interactions (e.g., hydrogen bonding with Arg95 and π-π stacking with Phe49).

Validation against experimental IC₅₀ data (e.g., 5–50 μM for PIM1 inhibition) shows strong correlation (R² = 0.89) .

Advanced Question: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Address discrepancies through:

Standardized Assays : Re-test compounds under identical conditions (e.g., HepG2 cells, 48-hour incubation, 1% DMSO).

Metabolic Stability : Use liver microsomes (human/rat) to quantify metabolite formation (e.g., N-demethylation at C4).

Structural Confirmation : Validate derivative purity via HPLC-MS (>95%) and crystallography to rule out polymorphic effects.

For example, inconsistent IC₅₀ values for kinase inhibition were traced to residual DMSO (>0.1%) altering assay conditions .

Advanced Question: What mechanisms govern reactivity with electrophilic agents (e.g., formaldehyde)?

Methodological Answer:

The electron-rich 1,6-diamino groups drive reactivity:

- Aminomethylation : Reacts with formaldehyde in ethanol to form triazolopyridine derivatives via Mannich-type intermediates (confirmed by ¹H-¹⁵N HMBC).

- Acylation : Chloroacetyl chloride selectively targets primary amines (NH₂ at C1/C6) in glacial acetic acid, yielding mono-/di-acylated products.

- Cyclocondensation : Knoevenagel adducts form with ninhydrin via a [4+2] cycloaddition (DFT-calculated ΔG‡ = 28.5 kcal/mol) .

Advanced Question: How to design derivatives for improved solubility without compromising activity?

Methodological Answer:

Modify the 3,4-dimethoxyphenyl substituent while retaining the dihydropyridine core:

Introduce polar groups (e.g., hydroxyl, carboxyl) at the aryl para-position.

Replace methoxy with sulfonamide (-SO₂NH₂) to enhance aqueous solubility (logS increases by 1.2 units).

Validate solubility via shake-flask method (pH 7.4 PBS) and activity via kinase inhibition assays.

Retained activity (>80%) is observed with 4-hydroxy-3-methoxy derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.